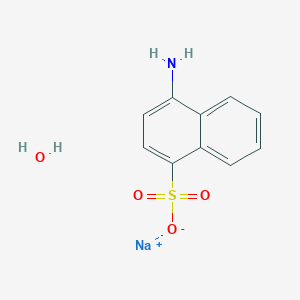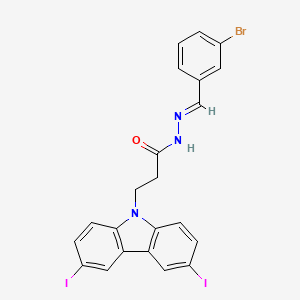
Nitroxinil-13C6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitroxinil-13C6 is a stable isotope-labeled compound of Nitroxinil, where six carbon atoms are replaced with carbon-13 isotopes. Nitroxinil is a chemical compound known for its anthelmintic properties, primarily used in veterinary medicine to treat parasitic worm infections in livestock . The labeled version, this compound, is used extensively in scientific research, particularly in pharmacokinetics and drug metabolism studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nitroxinil-13C6 involves the incorporation of carbon-13 isotopes into the Nitroxinil molecule. The general synthetic route includes the iodination of a benzonitrile derivative followed by nitration and hydroxylation reactions . The reaction conditions typically involve:
Iodination: Using iodine and a suitable oxidizing agent.
Nitration: Employing nitric acid or a nitrating mixture.
Hydroxylation: Using a hydroxylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk iodination: Conducted in large reactors with precise temperature and pressure control.
Nitration and hydroxylation: Performed in continuous flow reactors to ensure consistency and yield.
Análisis De Reacciones Químicas
Types of Reactions
Nitroxinil-13C6 undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced to amines under specific conditions.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the iodine and nitro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides and hydroxides.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted benzonitrile derivatives.
Aplicaciones Científicas De Investigación
Nitroxinil-13C6 is widely used in scientific research due to its stable isotope labeling. Applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in identifying metabolic pathways and intermediates.
Environmental Chemistry: Used in tracing the fate of chemicals in the environment.
Analytical Chemistry: Employed in developing and validating analytical methods
Mecanismo De Acción
Nitroxinil-13C6, like its parent compound Nitroxinil, exerts its effects by uncoupling oxidative phosphorylation in parasitic worms. This disrupts the energy metabolism of the parasites, leading to their death. The molecular targets include enzymes involved in the electron transport chain and ATP synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Ioxynil: A herbicide with similar iodinated benzonitrile structure.
Bromoxynil: Another herbicide with a brominated benzonitrile structure.
Nitroxoline: An antibacterial agent with a hydroxyquinoline structure.
Uniqueness of Nitroxinil-13C6
This compound is unique due to its stable isotope labeling, which makes it invaluable in research applications. Unlike its analogs, it is primarily used for tracing and studying metabolic pathways rather than direct therapeutic or agricultural applications .
Propiedades
Número CAS |
1325559-31-6 |
|---|---|
Fórmula molecular |
C7H3IN2O3 |
Peso molecular |
295.97 g/mol |
Nombre IUPAC |
4-hydroxy-5-iodo-3-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carbonitrile |
InChI |
InChI=1S/C7H3IN2O3/c8-5-1-4(3-9)2-6(7(5)11)10(12)13/h1-2,11H/i1+1,2+1,4+1,5+1,6+1,7+1 |
Clave InChI |
SGKGVABHDAQAJO-ZRDHQLPYSA-N |
SMILES isomérico |
[13CH]1=[13C]([13CH]=[13C]([13C](=[13C]1[N+](=O)[O-])O)I)C#N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


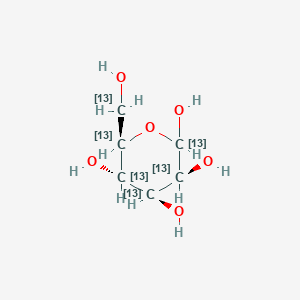
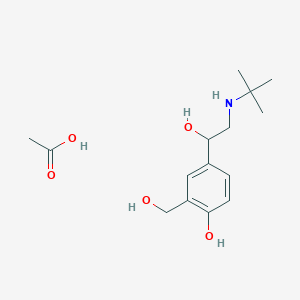

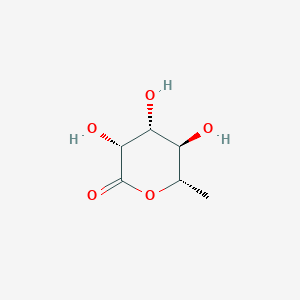
![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2,5-dimethylphenoxy)acetohydrazide](/img/structure/B12056679.png)

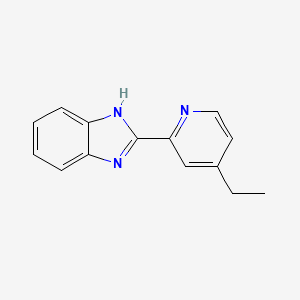
(tricyclohexylphosphine)ruthenium(II)](/img/structure/B12056701.png)
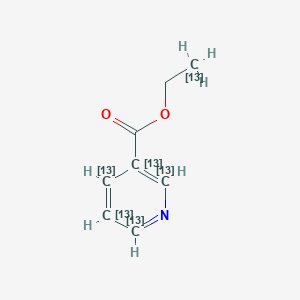

![{[(2,5,6-Trimethyl-1,7-dioxo-1H,7H-pyrazolo[1,2-a]pyrazol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12056730.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12056738.png)
